4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane
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Overview
Description
4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[321]octane is a complex organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azide functional group (-N3) This compound is characterized by its unique bicyclic structure, which includes two phenylmethoxy groups and an azido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the phenylmethoxy groups and finally the azido group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Preparation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile. This step is crucial as it forms the backbone of the compound.
Introduction of Phenylmethoxy Groups: The phenylmethoxy groups are introduced through a nucleophilic substitution reaction. This step typically involves the use of phenylmethanol and a suitable base to facilitate the substitution.
Introduction of the Azido Group: The final step involves the introduction of the azido group. This can be achieved through the reaction of the intermediate compound with sodium azide (NaN3) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. Key considerations include the selection of solvents, reaction temperatures, and purification methods to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield primary amines.
Scientific Research Applications
4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its reactive azido group.
Biology: The compound can be used in bioconjugation reactions, where it helps in labeling biomolecules.
Industry: Used in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane involves the reactivity of the azido group. The azido group can undergo a variety of reactions, including cycloaddition and reduction, leading to the formation of different products. These reactions often involve the formation of highly reactive intermediates such as nitrenes, which can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: The central core of tropane alkaloids, known for their biological activities.
Uniqueness
4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane is unique due to the presence of both azido and phenylmethoxy groups. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H21N3O4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C20H21N3O4/c21-23-22-17-19(25-12-15-9-5-2-6-10-15)18(16-13-26-20(17)27-16)24-11-14-7-3-1-4-8-14/h1-10,16-20H,11-13H2 |
InChI Key |
WGZHSGODUTUPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)N=[N+]=[N-])OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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